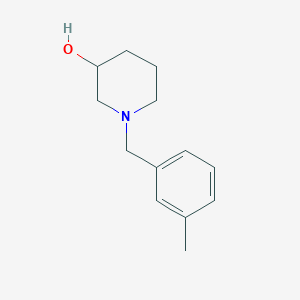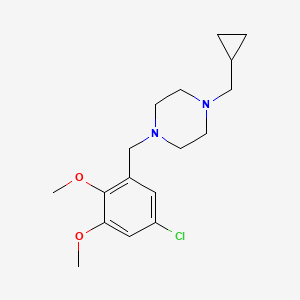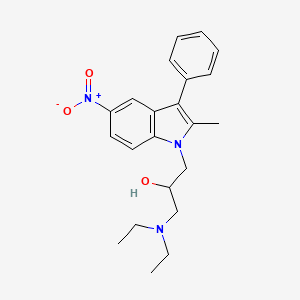
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine, also known as U-69593, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine acts on the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. When 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception.
Biochemical and Physiological Effects
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has several biochemical and physiological effects. One of the most significant effects of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is its ability to reduce pain perception. 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has also been shown to have anxiolytic and antidepressant effects. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been shown to have potential applications in the treatment of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has several advantages for lab experiments. One of the most significant advantages is its potency as an analgesic. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has a high affinity for the mu-opioid receptor, making it an ideal compound for studying the receptor's function. However, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine also has some limitations for lab experiments. One of the most significant limitations is its potential for abuse, which can make it difficult to study in a laboratory setting.
Orientations Futures
There are several future directions for the study of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine. One potential direction is the development of new analogs of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine with improved pharmacological properties. Additionally, future studies could focus on the potential applications of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine in the treatment of drug addiction, depression, and anxiety disorders. Finally, future studies could focus on the development of new methods for synthesizing 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine and other related compounds.
Conclusion
In conclusion, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. The synthesis of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine involves several steps, and the compound has been shown to have potent analgesic effects. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has potential applications in the treatment of drug addiction, depression, and anxiety disorders. Future studies could focus on the development of new analogs of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine with improved pharmacological properties and the development of new methods for synthesizing 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine and related compounds.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine involves several steps. The first step is the synthesis of 2,6-dimethyl-4-(2-nitrophenyl)morpholine, which is achieved by reacting 2,6-dimethylmorpholine with 2-nitrobenzaldehyde in the presence of a reducing agent. The resulting product is then reduced using a hydrogenation catalyst to yield 2,6-dimethyl-4-(2-aminophenyl)morpholine. Finally, this compound is reacted with 1,2,3,4-tetrahydro-2-naphthalenyl chloride to yield 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine.
Applications De Recherche Scientifique
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is in the treatment of pain. Studies have shown that 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is a potent analgesic that is effective in reducing both acute and chronic pain. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been shown to have potential applications in the treatment of drug addiction, depression, and anxiety disorders.
Propriétés
IUPAC Name |
2,6-dimethyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-10-17(11-13(2)18-12)16-8-7-14-5-3-4-6-15(14)9-16/h3-6,12-13,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVJCXSVUOEYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[(2,3-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5179231.png)

![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide](/img/structure/B5179237.png)



![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B5179264.png)
![3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5179291.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide](/img/structure/B5179297.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5179311.png)
![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)
